N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reaction, as well as the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Metabolic Studies and Disposition
N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide and its derivatives have been the subject of various scientific research applications. One significant area of study involves their metabolism and disposition. For instance, 19F-nuclear magnetic resonance (NMR) has been used to support drug discovery programs by studying the metabolic fate and excretion balance of compounds in this class. The study highlighted that compounds within this category are mainly eliminated through metabolism, with the major metabolite identified in rat urine and bile and in dog urine being the 5-O-glucuronide (Monteagudo et al., 2007).
Antimicrobial and Antifungal Applications
Compounds related to this compound have shown potential antimicrobial and antifungal activities. Novel derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial species, including antibiotic-resistant strains, and for antifungal activity against different fungal strains. Some of these derivatives demonstrated promising antimicrobial activity, suggesting their potential for further development and use in antimicrobial therapies (Babu et al., 2015).
Cancer Research and Cytotoxicity
This compound related compounds have also been explored for their potential in cancer research. Certain derivatives have been synthesized and characterized, showing cytotoxic effects on various cancer cell lines. This highlights the potential of these compounds as anticancer agents, with studies focusing on understanding their mechanisms of action and enhancing their effectiveness in targeting cancer cells (Kelly et al., 2007).
Biological Evaluation of Synthetic Cannabinoids
Interestingly, carboxamide-type synthetic cannabinoids, which are chemically related to this compound, have been synthesized and evaluated for their activities as CB1/CB2 receptor agonists. These studies provide insights into the pharmacological properties of these synthetic cannabinoids, which can be crucial for forensic cases and understanding their potential therapeutic or adverse effects (Doi et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-12-7-6-11(16-17-12)13(18)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYMLFMOWYZOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.